molecular formula C8H7NO4 B1294539 3-Methoxy-2-nitrobenzaldehyde CAS No. 53055-05-3

3-Methoxy-2-nitrobenzaldehyde

Cat. No.: B1294539
CAS No.: 53055-05-3
M. Wt: 181.15 g/mol
InChI Key: GDTUACILWWLIJF-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula CH₃OC₆H₃(NO₂)CHO and a molecular weight of 181.15 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a methoxy group (-OCH₃) and a nitro group (-NO₂) on the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Biochemical Analysis

Biochemical Properties

3-Methoxy-2-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with enzymes such as 1,4-diaza bicyclo[2.2.2]octane (DABCO) and methyl vinyl ketone (MVK) to form Baylis-Hillman adducts . These interactions are essential for the formation of various molecular structures, including diastereomeric bis-(MVK)Baylis-Hillman adducts . The nature of these interactions involves the catalytic activity of DABCO, which facilitates the reaction between this compound and MVK.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by participating in reactions that alter cell signaling pathways and gene expression. For instance, the compound’s interaction with MVK and DABCO can lead to the formation of products that impact cellular metabolism and signaling . These effects are crucial for understanding how this compound can be used in biochemical research and potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound undergoes a DABCO-catalyzed reaction with MVK, resulting in the formation of Baylis-Hillman adducts . This reaction involves the nucleophilic attack of MVK on the carbonyl group of this compound, followed by the formation of a new carbon-carbon bond. The molecular mechanism also includes enzyme inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, which may affect its efficacy in biochemical reactions . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial biochemical properties, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound is effective without causing harm . Understanding these dosage effects is crucial for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound’s reaction with MVK, catalyzed by DABCO, is a key metabolic pathway that leads to the formation of Baylis-Hillman adducts . These pathways are essential for the compound’s role in biochemical synthesis and its impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments are influenced by these interactions, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

3-Methoxy-2-nitrobenzaldehyde can be synthesized through several methods. One common synthetic route involves the nitration of 3-methoxybenzaldehyde using a mixture of nitric acid and sulfuric acid . The reaction conditions typically include maintaining a low temperature to control the reaction rate and prevent over-nitration. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-Methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

3-Methoxy-2-nitrobenzaldehyde is used in various scientific research applications:

Comparison with Similar Compounds

3-Methoxy-2-nitrobenzaldehyde can be compared with other similar compounds, such as:

This compound is unique due to its specific substitution pattern, which influences its chemical behavior and applications in various fields.

Properties

IUPAC Name

3-methoxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTUACILWWLIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
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DSSTOX Substance ID

DTXSID20201097
Record name 3-Methoxy-2-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
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Physical Description

Fine slightly yellow crystals; [Sigma-Aldrich MSDS]
Record name 3-Methoxy-2-nitrobenzaldehyde
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CAS No.

53055-05-3
Record name 3-Methoxy-2-nitrobenzaldehyde
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Record name 3-Methoxy-2-nitrobenzaldehyde
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Record name 53055-05-3
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Record name 3-Methoxy-2-nitrobenzaldehyde
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Record name 3-methoxy-2-nitrobenzaldehyde
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Record name 3-METHOXY-2-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes the Baylis-Hillman reaction of 3-Methoxy-2-nitrobenzaldehyde with methyl vinyl ketone unique?

A1: Unlike simpler benzaldehyde derivatives, the reaction of this compound with methyl vinyl ketone, catalyzed by DABCO, yields a complex mixture of products. [] This includes the expected Baylis-Hillman adduct, the methyl vinyl ketone dimer, and interestingly, two diastereomeric bis-(methyl vinyl ketone) Baylis-Hillman adducts. [] This suggests that the additional substituents on the aromatic ring, specifically the methoxy and nitro groups, significantly influence the reaction pathway and product distribution.

Q2: How does the paper elucidate the mechanism behind this complex reaction?

A2: The researchers utilized ¹H NMR spectroscopy to monitor the reaction kinetics. [] By analyzing the changes in reactant and product concentrations over time, they were able to gain insights into the competing reaction pathways leading to the various observed products. This kinetic data provides a deeper understanding of the factors influencing product distribution in this specific Baylis-Hillman reaction.

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